Methyl 6-nitro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate is a heterocyclic compound characterized by a benzodiazole core that includes nitro, oxo, and ester functional groups. Its molecular formula is , and it has a molar mass of approximately 237.17 g/mol. This compound is notable for its potential biological activities, particularly as a derivative of imidazole, which allows it to interact with various biological targets due to its diverse chemical properties .
The synthesis of methyl 6-nitro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate typically involves two main steps:
These methods can be optimized for industrial production by employing continuous flow reactors to enhance yield and purity while ensuring safety and efficiency in large-scale operations.
The molecular structure of methyl 6-nitro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate features a benzodiazole ring system with substituents that include:
The compound's canonical SMILES representation is C=C1C(=O)N(C(=O)C2=C(C=CC=N2)C=CC=C1)C(=O)O, which depicts its complex structure . The predicted density of the compound is approximately , with a boiling point around .
Methyl 6-nitro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate can undergo various chemical reactions:
These reactions highlight the versatility of the compound in organic synthesis and its potential for further derivatization.
Methyl 6-nitro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate acts through mechanisms common to imidazole derivatives. Its mode of action may involve:
These interactions suggest that the compound could exhibit diverse pharmacological effects.
Methyl 6-nitro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate possesses several notable physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | |
| Density | |
| Boiling Point | |
| pKa |
These properties indicate its stability under various conditions and potential solubility characteristics in different solvents .
Methyl 6-nitro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate has significant applications in:
The unique combination of functional groups within this compound enhances its utility in various scientific research areas related to drug discovery and development .
CAS No.: 119509-26-1
CAS No.: 467-14-1
CAS No.: 100239-45-0